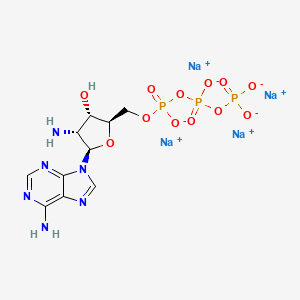

2'-NH2-ATP

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

61468-88-0 |

|---|---|

Molekularformel |

C10H17N6O12P3 |

Molekulargewicht |

506.20 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N6O12P3/c11-5-7(17)4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1,11H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 |

InChI-Schlüssel |

BPRNAIIYYOQQKN-QYYRPYCUSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Amino-ATP for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of 2'-amino-2'-deoxyadenosine-5'-triphosphate (2'-amino-ATP), a modified nucleotide analog of adenosine (B11128) 5'-triphosphate (ATP). This guide details its chemical properties, synthesis, and significant applications in polymerase-based technologies and as a modulator of purinergic signaling.

Introduction

2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-amino-ATP) is a synthetic analog of the ubiquitous biological energy currency and signaling molecule, ATP. The key structural modification in 2'-amino-ATP is the substitution of the hydroxyl group at the 2' position of the ribose sugar with an amino group. This alteration imparts unique chemical and biological properties, making it a valuable tool in various research and drug development applications.

This technical guide provides a comprehensive overview of 2'-amino-ATP, including its synthesis, its function as a substrate for DNA polymerases, and its role as a ligand for P2 purinergic receptors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its use in the laboratory.

Chemical and Physical Properties

2'-amino-ATP shares the core structure of ATP, consisting of an adenine (B156593) base, a ribose sugar, and a triphosphate chain. The defining feature is the primary amino group at the 2' position of the ribose moiety.

| Property | Value | Reference |

| Systematic Name | 2'-Amino-2'-deoxyadenosine-5'-triphosphate | N/A |

| Synonyms | 2'-NH2-ATP, 2'-amino-dATP | N/A |

| Molecular Formula | C₁₀H₁₇N₆O₁₂P₃ | [1] |

| Molecular Weight | 506.20 g/mol | [1] |

| CAS Number | 61468-88-0 | [2] |

| Appearance | Typically a colorless to slightly yellow solution | [1] |

| Solubility | Soluble in water | [1] |

| Purity (typical) | ≥95% (HPLC) | [1] |

| Storage Conditions | Store at -20°C or below | [1] |

Synthesis of 2'-Amino-ATP

Synthesis of 2'-Amino-2'-deoxyadenosine (B84144)

A common route to 2'-amino-2'-deoxyadenosine involves the preparation of a 2'-azido-2'-deoxyadenosine (B1229883) intermediate, which is then reduced to the desired 2'-amino derivative.

Workflow for the Synthesis of 2'-Amino-2'-deoxyadenosine:

Phosphorylation to 2'-Amino-ATP

Once the modified nucleoside is obtained, it is converted to its 5'-triphosphate form. This can be achieved through either chemical or enzymatic phosphorylation methods.

Experimental Protocol: One-pot Chemical Phosphorylation (Adapted from Ludwig-Eckstein method)

This protocol is a general method for the triphosphorylation of nucleosides and would require optimization for 2'-amino-2'-deoxyadenosine.

-

Monophosphorylation: The unprotected 2'-amino-2'-deoxyadenosine is reacted with a phosphorylating agent, such as phosphoryl chloride (POCl₃), in a suitable solvent (e.g., trimethyl phosphate) at low temperature (e.g., 0°C).

-

Activation: The resulting 5'-monophosphate is activated by the addition of a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI).

-

Pyrophosphorylation: The activated monophosphate is then reacted with a pyrophosphate salt (e.g., tributylammonium (B8510715) pyrophosphate) to form the triphosphate.

-

Hydrolysis and Purification: The reaction is quenched, and the product is hydrolyzed to yield 2'-amino-ATP. Purification is typically performed using anion-exchange chromatography followed by reverse-phase HPLC.

Enzymatic Phosphorylation:

Alternatively, enzymatic methods can be employed. This often involves a series of kinase-catalyzed reactions.

Applications in Molecular Biology: A Substrate for DNA Polymerases

2'-amino-ATP, in its deoxynucleotide form (2'-amino-2'-deoxyadenosine-5'-triphosphate, or 2'-amino-dATP), can serve as a substrate for various DNA polymerases. Its incorporation into a growing DNA strand introduces a primary amino group into the minor groove of the DNA double helix, which can be used for subsequent labeling or modification.

Polymerase Incorporation

The efficiency of 2'-amino-dATP incorporation is dependent on the specific DNA polymerase used. While comprehensive kinetic data is not available for a wide range of polymerases, existing studies suggest that it is a substrate for enzymes such as the Klenow fragment of E. coli DNA polymerase I.

Experimental Protocol: Primer Extension Assay for 2'-amino-dATP Incorporation

This protocol provides a general framework for assessing the incorporation of 2'-amino-dATP by a DNA polymerase.

-

Reaction Setup: Prepare a reaction mixture containing a 5'-radiolabeled or fluorescently-labeled primer annealed to a DNA template, the DNA polymerase of interest, reaction buffer with appropriate cofactors (e.g., Mg²⁺), and a defined concentration of 2'-amino-dATP and the other three natural dNTPs.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme or the dNTP mixture and incubate at the optimal temperature for the polymerase.

-

Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA in formamide).

-

Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Quantification: Visualize the labeled DNA fragments using autoradiography or fluorescence imaging. The intensity of the bands corresponding to the full-length product and any paused products can be quantified to determine the efficiency of incorporation.

Quantitative Data on Polymerase Incorporation

Quantitative kinetic parameters for the incorporation of 2'-amino-dATP are essential for its effective use. While specific values are not widely reported, the following table outlines the key parameters to be determined.

| DNA Polymerase | Substrate | Kₘ (µM) | k_cat (s⁻¹) | V_max (relative to dATP) | Incorporation Efficiency (k_cat/Kₘ) (µM⁻¹s⁻¹) | Reference |

| E. coli Klenow Fragment (exo⁻) | 2'-amino-dATP | Data not available | Data not available | Data not available | Data not available | |

| Taq Polymerase | 2'-amino-dATP | Data not available | Data not available | Data not available | Data not available | |

| Pfu Polymerase | 2'-amino-dATP | Data not available | Data not available | Data not available | Data not available |

Researchers are encouraged to perform kinetic analyses to determine these parameters for their specific experimental system.

Role in Purinergic Signaling: A P2 Receptor Ligand

Extracellular ATP is a key signaling molecule that activates P2 purinergic receptors, which are broadly classified into P2X ligand-gated ion channels and P2Y G protein-coupled receptors.[3] As an ATP analog, 2'-amino-ATP has the potential to interact with these receptors, acting as either an agonist or an antagonist.

Interaction with P2Y Receptors

P2Y receptors are involved in a multitude of physiological processes, and their modulation is a key area of drug discovery.[4] The activity of 2'-amino-ATP at different P2Y receptor subtypes is not extensively characterized. However, studies on related 2'-modified nucleotides provide insights into the potential interactions. For instance, 2'-amino-2'-deoxy-2-thio-UTP has been shown to be a potent and selective agonist for the human P2Y₂ receptor.[5]

P2Y Receptor Signaling Pathway:

Quantitative Data on P2 Receptor Activity

The following table summarizes the known activity of ATP and provides a template for the characterization of 2'-amino-ATP at various human P2 receptor subtypes.

| Receptor Subtype | Endogenous Agonist(s) | EC₅₀ of ATP (µM) | EC₅₀ of 2'-amino-ATP (µM) | Reference |

| P2Y₁ | ADP | 1.5 | Data not available | [2] |

| P2Y₂ | ATP, UTP | 0.085 | Data not available | [2] |

| P2Y₁₁ | ATP | 17.3 | Data not available | [2] |

| P2Y₁₂ | ADP | Acts as an antagonist | Data not available | [2] |

| P2X₁ | ATP | ~1 | Data not available | [6] |

| P2X₃ | ATP | ~1 | Data not available |

The EC₅₀ values for ATP can vary depending on the cell type and assay conditions.

Experimental Protocol: Calcium Mobilization Assay for P2Y Receptor Activation

This protocol can be used to determine the agonist activity of 2'-amino-ATP at Gq-coupled P2Y receptors.

-

Cell Culture: Culture cells expressing the P2Y receptor of interest (either endogenously or through transfection).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of 2'-amino-ATP to the cells.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the dye using a fluorescence plate reader or microscope.

-

Data Analysis: Plot the fluorescence intensity as a function of the 2'-amino-ATP concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Conclusion and Future Directions

2'-amino-ATP is a versatile ATP analog with established and potential applications in molecular biology and pharmacology. Its ability to be incorporated by DNA polymerases offers a means for site-specific modification of DNA, while its potential as a P2 receptor ligand opens avenues for probing purinergic signaling and for drug discovery.

Further research is needed to fully characterize the properties of 2'-amino-ATP. Specifically, detailed kinetic studies with a broader range of DNA and RNA polymerases will enhance its utility in nucleic acid research. Comprehensive pharmacological profiling across all P2 receptor subtypes is crucial to elucidate its specific effects on purinergic signaling and to explore its therapeutic potential. The development of a robust and detailed synthesis protocol would also greatly facilitate its accessibility to the research community. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this valuable molecular tool.

References

- 1. Engineered split in Pfu DNA polymerase fingers domain improves incorporation of nucleotide γ-phosphate derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human DNA Polymerase α Uses a Combination of Positive and Negative Selectivity to Polymerize Purine dNTPs with High Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative studies on the affinities of ATP derivatives for P2x-purinoceptors in rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Modeling of the Human P2Y2 Receptor and Design of a Selective Agonist, 2′-Amino-2′-deoxy-2-thio-UTP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATP binding at human P2X1 receptors. Contribution of aromatic and basic amino acids revealed using mutagenesis and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2'-Deoxy-2'-aminoadenosine-5'-triphosphate (2'-amino-dATP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2'-Deoxy-2'-aminoadenosine-5'-triphosphate (2'-amino-dATP), a modified nucleotide of significant interest in molecular biology, diagnostics, and the development of novel therapeutics. This document details both chemical and enzymatic routes for its preparation, presents quantitative data for comparison, and provides detailed experimental protocols. Furthermore, this guide includes visualizations of synthetic pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

2'-Deoxy-2'-aminoadenosine-5'-triphosphate is an analog of the natural deoxynucleotide, 2'-deoxyadenosine-5'-triphosphate (dATP), where the hydroxyl group at the 2' position of the deoxyribose sugar is replaced by an amino group. This modification imparts unique chemical properties to the nucleotide, making it a valuable tool for a variety of biochemical applications. When incorporated into DNA, 2'-amino-dATP can enhance nuclease resistance and alter the structural and functional properties of the nucleic acid.[1][2] These characteristics make it a valuable probe for studying DNA-protein interactions, a component in the development of aptamers, and a building block for modified nucleic acid-based drugs.[3][4]

Synthesis Methodologies

The synthesis of 2'-amino-dATP can be achieved through two primary approaches: chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and challenges in terms of yield, purity, and scalability.

Chemical Synthesis

The chemical synthesis of 2'-amino-dATP typically involves a multi-step process that begins with the synthesis of the precursor nucleoside, 2'-amino-2'-deoxyadenosine (B84144), followed by its triphosphorylation.

2.1.1. Synthesis of 2'-amino-2'-deoxyadenosine

A common strategy for the synthesis of 2'-amino-2'-deoxyadenosine starts from a readily available and protected adenosine (B11128) derivative. The synthesis involves the introduction of an azide (B81097) group at the 2' position with inversion of stereochemistry, followed by reduction to the desired amino group.[5]

2.1.2. Triphosphorylation of 2'-amino-2'-deoxyadenosine

Once the modified nucleoside is obtained, the 5'-hydroxyl group is converted to a triphosphate. A widely used method for this transformation is the Yoshikawa procedure, which involves reaction with phosphoryl chloride in a phosphate (B84403) solvent, followed by treatment with pyrophosphate. While specific yields for the triphosphorylation of 2'-amino-2'-deoxyadenosine are not widely reported, general yields for the synthesis of dNTPs using a "one-pot, three-step" strategy are in the range of 65-70%.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and often more specific alternative to chemical methods. This approach typically utilizes a cascade of kinase enzymes to phosphorylate the precursor nucleoside or its monophosphate derivative.

A one-pot enzymatic cascade reaction can be employed for the synthesis of 2'-amino-dATP starting from 2'-amino-2'-deoxyadenosine.[1] This process generally involves three key enzyme activities:

-

Nucleoside Kinase (NK): Catalyzes the initial phosphorylation of the nucleoside to its 5'-monophosphate.

-

Nucleoside Monophosphate Kinase (NMPK): Converts the 5'-monophosphate to the 5'-diphosphate.

-

Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final phosphorylation to the 5'-triphosphate.

The overall efficiency of the cascade can be significantly enhanced by incorporating an ATP regeneration system, which continuously replenishes the phosphate donor.[1] Pyruvate kinase and phosphoenolpyruvate (B93156) are commonly used for this purpose.[6] The yields of enzymatic synthesis of modified nucleoside triphosphates can vary widely, from 4% to over 99%, depending on the specific substrate and the presence of a regeneration system.[1]

Quantitative Data

The following tables summarize the available quantitative data for commercially available 2'-amino-dATP and general synthesis yields for related compounds.

| Parameter | Value | Reference |

| Purity (Commercial) | ≥90% (AX-HPLC) | [3] |

| Purity (Commercial) | ≥95% (HPLC) | [4] |

| Molar Mass (Free Acid) | 506.20 g/mol | [4] |

| Extinction Coefficient (at 258 nm, pH 7.5) | 15.4 L mmol⁻¹ cm⁻¹ | [4] |

Table 1: Physicochemical Properties of 2'-amino-dATP

| Synthesis Method | Compound | Yield | Reference |

| "One-pot, three-step" Chemical Synthesis | dNTPs (general) | 65-70% | |

| Enzymatic Cascade (without regeneration) | Modified NTPs | 4-26% | [1] |

| Enzymatic Cascade (with regeneration) | Modified NTPs | up to >99% | [1] |

Table 2: Representative Yields for Nucleotide Synthesis

Experimental Protocols

Chemical Synthesis of 2'-amino-2'-deoxyadenosine

This protocol is adapted from a general method for the synthesis of 2'-amino-2'-deoxyadenosine derivatives.[5]

Step 1: Protection of 3',5'-hydroxyl groups of Adenosine.

-

Dissolve adenosine in pyridine (B92270).

-

Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl₂) and stir at room temperature for 4 hours.

-

Purify the 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) protected adenosine by silica (B1680970) gel chromatography.

Step 2: Introduction of the Azido Group at the 2' position.

-

Dissolve the protected adenosine in dichloromethane (B109758) (DCM).

-

Add 4-dimethylaminopyridine (B28879) (DMAP) and cool to 0°C.

-

Add trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and stir for 1 hour.

-

Add sodium azide (NaN₃) in dimethylformamide (DMF) and stir at room temperature for 5 hours.

-

Purify the resulting 2'-azido-2'-deoxyadenosine (B1229883) derivative by silica gel chromatography.

Step 3: Reduction of the Azido Group.

-

Dissolve the 2'-azido derivative in methanol (B129727).

-

Add 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere at room temperature for 15 hours.

-

Filter the catalyst and concentrate the filtrate to obtain the protected 2'-amino-2'-deoxyadenosine.

Step 4: Deprotection.

-

Suspend the protected 2'-amino-2'-deoxyadenosine in methanol.

-

Add ammonium (B1175870) fluoride (B91410) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Purify the final product, 2'-amino-2'-deoxyadenosine, by chromatography.

Chemical Triphosphorylation of 2'-amino-2'-deoxyadenosine

This is a general protocol based on the Yoshikawa method.

-

Co-evaporate 2'-amino-2'-deoxyadenosine with pyridine and suspend in trimethyl phosphate.

-

Cool the mixture to 0°C and add phosphoryl chloride (POCl₃) dropwise.

-

Stir the reaction at 0°C for 2-4 hours.

-

In a separate flask, prepare a solution of tributylammonium (B8510715) pyrophosphate in DMF with tributylamine.

-

Add the pyrophosphate solution to the reaction mixture and stir for 1 hour.

-

Quench the reaction with triethylammonium (B8662869) bicarbonate (TEAB) buffer.

-

Purify the crude 2'-amino-dATP by anion-exchange chromatography (e.g., DEAE-Sephadex) followed by HPLC.

Enzymatic Synthesis of 2'-amino-dATP

This protocol is based on a standardized one-pot enzymatic cascade reaction.[1]

Reaction Mixture (50 µL):

-

70 mM Tris-HCl, pH 7.6

-

5 mM MgCl₂

-

1 mM 2'-amino-2'-deoxyadenosine

-

3.6 mM ATP (as phosphate donor)

-

5 mM Phosphoenolpyruvate (PEP)

-

0.17 mg/mL Pyruvate Kinase (PK)

-

Nucleoside Kinase (e.g., deoxyadenosine (B7792050) kinase) - concentration to be optimized

-

Nucleoside Monophosphate Kinase (e.g., adenylate kinase) - concentration to be optimized

-

Nucleoside Diphosphate Kinase - concentration to be optimized

Procedure:

-

Combine all components in a microcentrifuge tube.

-

Incubate at 37°C.

-

Monitor the reaction progress by HPLC.

-

Once the reaction is complete, terminate it by adding an equal volume of methanol and centrifuging.

-

Purify the 2'-amino-dATP from the supernatant using anion-exchange HPLC.

Visualizations

Synthesis Pathways

References

- 1. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]

- 2. apexbt.com [apexbt.com]

- 3. apexbt.com [apexbt.com]

- 4. 2'NH2-dATP, Adenosines labeled with free Amino groups (-NH2) - Jena Bioscience [jenabioscience.com]

- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 6. projects.iq.harvard.edu [projects.iq.harvard.edu]

The Advent and Application of 2'-Amino-ATP: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Biochemical Significance of a Key Adenosine (B11128) Triphosphate Analog for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of 2'-amino-2'-deoxyadenosine-5'-triphosphate (2'-amino-ATP), a pivotal analog of adenosine triphosphate (ATP) that has found widespread application in biochemical and drug discovery research. We delve into the historical context of its discovery, detail its chemical synthesis, and explore its multifaceted roles as a molecular probe, an inhibitor of enzymatic processes, and a tool in the development of novel therapeutics. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key applications are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz DOT language to offer a clear graphical representation of the underlying molecular interactions and processes.

Discovery and Historical Context

The journey of 2'-amino-ATP is rooted in the broader history of the chemical modification of nucleosides and nucleotides, a field that has been instrumental in advancing our understanding of nucleic acid biochemistry and has paved the way for the development of numerous therapeutic agents. The initial impetus for synthesizing nucleotide analogs was to create tools to probe the intricate mechanisms of enzymes that utilize nucleotides as substrates, such as DNA and RNA polymerases.

The development of modified oligonucleotides for chemotherapeutic applications spurred significant interest in synthesizing a wide array of nucleotide analogs.[1] Early work in the mid-20th century focused on modifications to the phosphate (B84403) backbone, the heterocyclic bases, and the sugar moiety of nucleotides. These studies laid the groundwork for the synthesis of analogs like 2'-amino-ATP, where the hydroxyl group at the 2' position of the ribose sugar is replaced by an amino group. This seemingly subtle modification has profound effects on the molecule's chemical properties and its interactions with enzymes.

Chemical Synthesis of 2'-Amino-ATP

The synthesis of 2'-amino-ATP is a multi-step process that begins with a protected adenosine precursor. While a specific detailed protocol for 2'-amino-ATP was not found in the search results, a general and adaptable methodology can be derived from the synthesis of similar amino-modified nucleoside triphosphates, such as 5'-amino-2',5'-dideoxyadenosine-5'-N-triphosphate.[1][2]

A plausible synthetic route involves the following key transformations:

-

Protection of the 5' and 3' hydroxyl groups of adenosine to prevent unwanted side reactions.

-

Introduction of an azide (B81097) group at the 2' position of the ribose sugar, typically through a nucleophilic substitution reaction. This is a critical step that sets the stage for the introduction of the amino group.

-

Reduction of the 2'-azido group to a 2'-amino group.

-

Triphosphorylation of the 5' hydroxyl group to yield the final 2'-amino-ATP product. A common method for this step is the one-pot, three-step Ludwig-Eckstein synthesis.[4][5]

Experimental Protocol: General Synthesis of a 2'-Amino Nucleoside Triphosphate

This protocol is adapted from the synthesis of related amino-nucleotides and should be optimized for 2'-amino-ATP.

Step 1: Synthesis of 2'-Azido-2'-deoxyadenosine:

-

Start with a suitably protected adenosine derivative.

-

Activate the 2'-hydroxyl group, for example, by converting it to a good leaving group like a triflate or tosylate.

-

Displace the leaving group with an azide salt (e.g., sodium azide) in an appropriate solvent.

-

Deprotect the sugar hydroxyls to yield 2'-azido-2'-deoxyadenosine.

Step 2: Reduction to 2'-Amino-2'-deoxyadenosine (B84144):

-

Reduce the 2'-azido group using a reducing agent such as hydrogen sulfide (B99878) in pyridine (B92270) or by Staudinger reduction using triphenylphosphine (B44618) followed by hydrolysis.

Step 3: Triphosphorylation to 2'-Amino-2'-deoxyadenosine-5'-triphosphate:

-

Dissolve the 2'-amino-2'-deoxyadenosine in a suitable solvent (e.g., trimethyl phosphate).

-

Add phosphorus oxychloride (POCl₃) to perform the initial monophosphorylation at the 5'-hydroxyl group.

-

Quench the reaction and then add pyrophosphate to form the triphosphate.

-

Purify the resulting 2'-amino-ATP using ion-exchange chromatography.

Below is a DOT script visualizing the general workflow for the synthesis of an amino-modified nucleoside triphosphate.

Caption: General workflow for synthesizing 2'-amino-ATP.

Biochemical Applications and Mechanisms of Action

2'-amino-ATP has proven to be a versatile tool in biochemistry, primarily due to the unique properties conferred by the 2'-amino group. This modification alters the sugar pucker conformation and introduces a potential site for hydrogen bonding, which can significantly affect its interaction with enzymes.

Probe for DNA and RNA Polymerases

One of the primary applications of 2'-amino-ATP is as a probe to study the mechanism of DNA and RNA polymerases.[6] By substituting ATP with 2'-amino-ATP in in vitro transcription or replication assays, researchers can investigate the steric and electronic requirements of the polymerase active site.

Experimental Protocol: RNA Polymerase Incorporation Assay

-

Reaction Setup: Prepare a reaction mixture containing a DNA template with a promoter recognized by the specific RNA polymerase, the RNA polymerase enzyme, and a buffer system with optimal pH and salt concentrations.

-

Nucleotide Addition: Initiate transcription by adding a mixture of the four standard ribonucleoside triphosphates (NTPs), with one being radioactively or fluorescently labeled for detection. In the experimental condition, replace ATP with 2'-amino-ATP.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase.

-

Quenching: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).

-

Analysis: Analyze the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the labeled transcripts by autoradiography or fluorescence imaging. The length and amount of the transcripts provide information on the efficiency of incorporation of 2'-amino-ATP.

The following DOT script illustrates the workflow for an RNA polymerase incorporation assay.

Caption: Workflow for an RNA polymerase incorporation assay.

Enzyme Inhibition

2'-amino-ATP can also act as a competitive inhibitor of ATP-dependent enzymes. The amino group at the 2' position can sterically hinder the proper positioning of the nucleotide in the active site or alter the binding affinity, thus preventing the catalytic reaction from proceeding.

| Enzyme Target | Inhibition Constant (Ki) | Notes |

| Escherichia coli CTP Synthase | 2.3 mM | Weak competitive inhibitor of ATP. |

This table summarizes the known quantitative data for the inhibitory activity of 2'-amino-ATP.

The following DOT script illustrates the principle of competitive inhibition by 2'-amino-ATP.

Caption: Mechanism of competitive inhibition by 2'-amino-ATP.

Role in Drug Development

The unique properties of 2'-amino-ATP and other nucleoside analogs have made them valuable assets in drug discovery, particularly in the development of antiviral agents.[3] The general strategy involves designing analogs that are selectively recognized and incorporated by viral polymerases but not by host cell polymerases, leading to the termination of viral replication.

While 2'-amino-ATP itself may not be a frontline antiviral drug, its study provides crucial structure-activity relationship (SAR) data for the design of more potent and selective inhibitors. For instance, understanding how the 2'-amino modification affects binding to a viral RNA-dependent RNA polymerase (RdRp) can guide the synthesis of new derivatives with improved antiviral activity and reduced toxicity.

Antiviral Screening Assays

2'-amino-ATP can be utilized in high-throughput screening (HTS) assays to identify novel inhibitors of viral polymerases.

Experimental Protocol: High-Throughput Antiviral Screening

-

Assay Plate Preparation: In a multi-well plate format, add the viral polymerase, a suitable template, and a buffer system.

-

Compound Addition: Add compounds from a chemical library to be screened to individual wells.

-

Initiation of Reaction: Start the reaction by adding a mixture of NTPs, including a labeled nucleotide and 2'-amino-ATP as a competitor or reference inhibitor.

-

Detection: After a set incubation time, measure the signal from the incorporated labeled nucleotide. A decrease in signal in the presence of a test compound indicates potential inhibition of the polymerase.

-

Hit Validation: Promising "hits" are then subjected to further dose-response studies to determine their potency (e.g., IC₅₀ value).

The following DOT script outlines a typical HTS workflow for antiviral drug discovery.

Caption: HTS workflow for identifying viral polymerase inhibitors.

Conclusion

2'-amino-ATP has emerged as a valuable molecular tool in the fields of biochemistry and drug discovery. Its unique structural modification allows for the detailed investigation of enzyme mechanisms and provides a platform for the rational design of novel therapeutic agents. The synthetic protocols, though requiring careful optimization, are accessible, and the applications of this analog in studying polymerases and in screening for new drugs continue to expand. The quantitative data and experimental workflows presented in this guide offer a solid foundation for researchers and drug development professionals to harness the potential of 2'-amino-ATP in their scientific endeavors. As our understanding of the intricate cellular signaling pathways and the mechanisms of viral replication deepens, the importance of precisely engineered nucleotide analogs like 2'-amino-ATP is set to grow even further.

References

- 1. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Differences Between 2'-NH2-ATP and ATP for Researchers, Scientists, and Drug Development Professionals

An authoritative overview of the structural, chemical, and biological distinctions between 2'-Amino-ATP and its natural counterpart, Adenosine Triphosphate, providing critical insights for experimental design and therapeutic development.

Executive Summary

Adenosine triphosphate (ATP) is the universal energy currency in biological systems and a key signaling molecule. The modification of its ribose sugar moiety offers a powerful tool to probe and modulate ATP-dependent processes. This technical guide provides a comprehensive comparison of 2'-amino-2'-deoxyadenosine-5'-triphosphate (2'-NH2-ATP) and ATP. The core molecular difference lies in the substitution of the 2'-hydroxyl group on the ribose sugar of ATP with an amino group in this compound. This seemingly subtle alteration has profound implications for the molecule's chemical properties, its interaction with ATP-binding proteins, and its overall biological activity. This document details these differences through comparative data, experimental protocols, and pathway visualizations to empower researchers in leveraging this compound as a strategic tool in their investigations.

Molecular Structure and Physicochemical Properties

The fundamental distinction between ATP and this compound is the presence of an amino group (-NH2) at the 2' position of the ribose sugar in place of the hydroxyl group (-OH) in ATP. This substitution alters the hydrogen bonding potential, stereochemistry, and reactivity of the ribose ring, which in turn influences the molecule's interaction with enzymes and other proteins.

Figure 1. Chemical structures of ATP and this compound, highlighting the key difference at the 2' position of the ribose sugar.

A summary of the key physicochemical properties is presented in the table below.

| Property | ATP | This compound | References |

| Molecular Formula | C₁₀H₁₆N₅O₁₃P₃ | C₁₀H₁₇N₆O₁₂P₃ | |

| Molecular Weight | 507.18 g/mol | 506.19 g/mol | |

| pKa | ~4.0, ~6.5 | Data not available | |

| Solubility | Soluble in water | Soluble in water | |

| Fluorescence | Non-fluorescent | Intrinsically fluorescent (Excitation: ~280 nm, Emission: ~350 nm) | [1] |

| Stability | Stable at neutral pH (6.8-7.4); hydrolyzes at extreme pH.[2] | Generally stable; specific comparative data on pH and temperature stability is limited. |

Interaction with ATP-Dependent Enzymes and Proteins

The substitution at the 2' position significantly impacts how this compound interacts with the ATP-binding pockets of various enzymes. While some enzymes can tolerate this modification, for others, it leads to altered binding affinity, catalytic activity, or even inhibition.

Binding Affinity and Enzyme Kinetics

Quantitative data on the interaction of this compound with a range of enzymes is crucial for its application as a research tool. The following table summarizes available data comparing the kinetic parameters of ATP and this compound.

| Enzyme | Organism/Source | Substrate/Inhibitor | K_m / K_i (μM) | k_cat (s⁻¹) / % Activity | References |

| CTP Synthase | Escherichia coli | ATP (Substrate) | - | 100% | [3] |

| This compound (Inhibitor) | 2300 (K_i) | - | [3] | ||

| Deoxycytidine Kinase (dCK) | Human | ATP (Phosphate Donor) | Similar to this compound | 100% | [4] |

| 2'-deoxyadenosine-3'-triphosphate | Similar to ATP | Similar to ATP | [4] | ||

| Deoxyguanosine Kinase (dGK) | Human | ATP (Phosphate Donor) | Lower than this compound | 100% | [4] |

| 2'-deoxyadenosine-3'-triphosphate | Higher than ATP | Comparable to ATP | [4] |

Note: Data for this compound is often reported as 2'-amino-2'-deoxy-ATP. Some literature refers to related compounds like 2'-deoxyadenosine-3'-triphosphate, which has a similar modification on the ribose ring.

The available data indicates that this compound can act as a weak competitive inhibitor for some enzymes, like CTP synthase.[3] For certain kinases, such as dCK and dGK, related 2'-modified ATP analogs can serve as phosphate (B84403) donors, sometimes with comparable or slightly altered kinetics compared to ATP.[4] The impact of the 2'-amino modification is highly dependent on the specific architecture of the ATP-binding site of each enzyme.

Experimental Applications and Protocols

The unique properties of this compound make it a valuable tool in various experimental contexts, from probing enzyme mechanisms to labeling nucleic acids.

Probing ATP-Binding Sites and Enzyme Mechanisms

Due to its structural similarity to ATP, this compound can be used to investigate the stringency of the ATP-binding pocket of enzymes. By comparing the binding and activity of an enzyme with ATP versus this compound, researchers can infer the importance of the 2'-hydroxyl group for substrate recognition and catalysis.

Nucleic Acid Labeling

The amino group on this compound provides a reactive handle for the covalent attachment of reporter molecules such as fluorophores or biotin (B1667282). This allows for the enzymatic incorporation of labeled nucleotides into nucleic acids.

This protocol is an adaptation of standard RNA labeling procedures, substituting a modified this compound for the labeling reaction.

Materials:

-

T4 RNA Ligase

-

10X T4 RNA Ligase Buffer (0.5 M Tris-HCl, pH 7.8, 0.1 M MgCl₂, 0.1 M DTT, 10 mM ATP)

-

RNA to be labeled

-

This compound labeled with a reporter molecule (e.g., biotin or a fluorophore)

-

RNase-free water

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

In an RNase-free microfuge tube, combine the following:

-

2 µL 10X T4 RNA Ligase Buffer

-

50-100 pmol RNA

-

Equimolar amount (50-100 pmol) of labeled this compound

-

RNase-free water to a final volume of 18 µL

-

-

Add 2 µL of T4 RNA Ligase (10 units).

-

Incubate the reaction at 4°C overnight (10-12 hours).

-

Remove unincorporated labeled this compound by passing the reaction mixture through a Sephadex G-25 spin column according to the manufacturer's instructions.

Application in Signaling Pathways: Probing P2X Receptor Function

P2X receptors are ATP-gated ion channels involved in a wide range of physiological processes. ATP analogs are invaluable tools for dissecting the activation and deactivation kinetics of these receptors. While direct studies using this compound on P2X receptors are not extensively documented, the use of other 2'-modified nucleotides suggests its potential utility in this area. The following diagram illustrates a hypothetical experimental design to investigate the effect of this compound on P2X receptor deactivation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. Reproducible and efficient new method of RNA 3’-end labelling by CutA nucleotidyltransferase-mediated CC-tailing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Striking ability of adenosine-2'(3')-deoxy-3'(2')-triphosphates and related analogues to replace ATP as phosphate donor for all four human, and the Drosophila melanogaster, deoxyribonucleoside kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-NH2-ATP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-NH2-ATP), a modified adenosine (B11128) triphosphate (ATP) analog. This document consolidates key technical data, supplier information, a detailed experimental protocol for its use in molecular biology, and a visual representation of the experimental workflow.

Core Compound Information

Chemical Name: 2'-Amino-2'-deoxyadenosine-5'-triphosphate Synonyms: 2'-amino-2'-deoxy ATP, 2'-NH2-dATP CAS Number: 61468-88-0

Molecular Formula: C₁₀H₁₇N₆O₁₂P₃[1] Molecular Weight: 506.20 g/mol (free acid)[1]

Physicochemical and Biological Properties

This compound is an analog of deoxyadenosine (B7792050) triphosphate (dATP) where the hydroxyl group at the 2' position of the ribose sugar is replaced by an amino group. This modification confers unique properties to the molecule, making it a valuable tool in various biochemical and molecular biology applications. It is known to be a weak competitive inhibitor of ATP, with a reported Ki of 2.3 mM.[2] Its primary applications include nucleic acid labeling and the enzymatic synthesis of modified DNA for aptamer selection and analysis of protein-nucleic acid interactions.[1]

Commercial Suppliers

A number of reputable suppliers offer this compound for research purposes. The following table summarizes some of the key suppliers and their offerings.

| Supplier | Product Name | Catalog Number (Example) | Purity | Formulation |

| Jena Bioscience | 2'NH2-dATP | NU-244S | ≥ 95% (HPLC) | 100 mM solution in water |

| TriLink BioTechnologies | 2'-Amino-2'-deoxyadenosine-5'-Triphosphate | N-1046 | ≥90% by AX-HPLC | 100 mM solution in H₂O |

| DC Chemicals | This compound | - | - | Powder |

| BIOLOG Life Science Institute | 2'-NH₂-ATP | A 113 | > 95% HPLC | 10 mM aqueous solution |

| Cayman Chemical | 2'-Amino-2'-deoxyadenosine-5'-O-triphosphate (sodium salt) | - | ≥95% | A solution in water |

Experimental Protocol: Enzymatic Incorporation of this compound into DNA

The following protocol is adapted from a study on the polymerase incorporation of amino-modified nucleotides and details a method for incorporating this compound into a DNA strand using the Klenow fragment of E. coli DNA polymerase I.[3] This method is fundamental for generating modified nucleic acids for various downstream applications, such as SELEX (Systematic Evolution of Ligands by Exponential Enrichment) for aptamer generation.

Objective: To enzymatically incorporate this compound into a growing DNA strand in place of its natural counterpart, dATP.

Materials and Reagents:

| Reagent | Stock Concentration | Final Concentration |

| Primer-template duplex | ~0.02 mM | ~0.01 mM |

| Tris-HCl, pH 9.5 | - | 45 mM |

| Dithiothreitol (DTT) | - | 10 mM |

| MgCl₂ | - | 20 mM |

| This compound | - | 4 mM |

| dCTP, dGTP, dTTP (each) | - | 0.1 mM |

| Klenow fragment (exo-) | - | 5 units per 10 µL reaction |

| TE Buffer, pH 8.0 | - | - |

| Sephadex G50 column | - | - |

Procedure:

-

Primer-Template Annealing: Prepare the primer-template duplex by annealing a radiolabeled primer (~1.6 pmol) with a single-stranded DNA template (~2.4 pmol) in a solution containing 20 mM MgCl₂ and 50 mM NaOAc.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 10 µL reaction mixture containing:

-

~0.01 mM primer-template duplex

-

45 mM Tris-HCl, pH 9.5

-

10 mM DTT

-

20 mM MgCl₂

-

4 mM this compound

-

0.1 mM each of dCTP, dGTP, and dTTP

-

5 units of Klenow fragment (exo-) polymerase.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for the enzymatic extension of the primer.

-

Purification: Stop the reaction by adding 30 µL of TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0). Purify the resulting modified DNA from unincorporated nucleotides using a Sephadex G50 column.

-

Analysis: The incorporation of this compound can be verified by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) to observe the size shift of the extended primer.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the enzymatic incorporation of this compound into a DNA strand, as detailed in the protocol above.

Caption: A flowchart of the key steps for incorporating this compound into DNA.

Signaling and Mechanism of Action

While this compound is primarily utilized as a building block for modified nucleic acids, its structural similarity to ATP means it can interact with ATP-binding proteins and enzymes. As a competitive inhibitor of ATP, it can be used to probe the ATP-binding sites of enzymes.[2] In the context of DNA polymerases, the 2'-amino modification is tolerated by certain enzymes, allowing for its incorporation into a growing DNA chain.[3] This incorporation is a key step in the SELEX process, where a library of nucleic acids is enriched for molecules with a specific binding affinity for a target. The amino group provides a reactive handle for subsequent chemical modifications, such as the attachment of fluorophores or other labels.

The diagram below illustrates the general mechanism of how an ATP analog like this compound interacts with an enzyme's active site compared to the natural substrate, ATP.

Caption: Competitive inhibition of an enzyme by this compound versus natural ATP binding.

References

Commercial sources of 2'-amino-ATP

An In-Depth Technical Guide to Commercial Sources of 2'-Amino-ATP for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-amino-ATP) is a crucial modified nucleotide analog of adenosine (B11128) triphosphate (ATP). Its unique structural modification, the substitution of the hydroxyl group at the 2' position of the ribose sugar with an amino group, confers specific chemical properties that make it a versatile tool in various biochemical and molecular biology applications. This guide provides a comprehensive overview of the commercial sources of 2'-amino-ATP, its key applications, and technical data to assist researchers in its effective utilization.

Commercial Suppliers and Product Specifications

A variety of life science companies supply 2'-amino-ATP, often with differing formulations, purity levels, and concentrations. The following tables summarize the key quantitative data from prominent commercial suppliers to facilitate straightforward comparison.

| Supplier | Catalog Number | Purity | Concentration | Formulation | Salt Form |

| MedchemExpress | HY-113633 | >95% | Not specified | Not specified | Not specified |

| Cayman Chemical | 16629 | ≥95% | Not specified | A solution in water | Sodium salt |

| BIOLOG Life Science Institute | A 113 | > 95% HPLC | 10 mM | Aqueous solution (pH 7.6) | Sodium salt |

| Jena Bioscience | NU-244 | ≥ 95 % (HPLC) | 100 mM - 110 mM | Solution in water | Sodium salt |

| TriLink BioTechnologies | N-1001 | ≥90% by AX-HPLC | 100 mM | H₂O | Li+ |

| MyBioSource | MBS256416 | > 95% | Not specified | Not specified | Not specified |

| Supplier | Molecular Formula (Free Acid) | Molecular Weight (Free Acid) | Storage Temperature | Spectroscopic Properties (λmax) |

| MedchemExpress | C₁₀H₁₇N₆O₁₂P₃ | 506.20 g/mol | -20°C (in solvent) | Not specified |

| Cayman Chemical | C₁₀H₁₃N₆O₁₃P₃ • 4Na | 610.1 g/mol (as tetrasodium (B8768297) salt) | -20°C | Not specified |

| BIOLOG Life Science Institute | C₁₀H₁₇N₆O₁₂P₃ | 506.2 g/mol | -70°C | 259 nm |

| Jena Bioscience | C₁₀H₁₇N₆O₁₂P₃ | 506.20 g/mol | -20°C | 258 nm |

| TriLink BioTechnologies | C₁₀H₁₇N₆O₁₃P₃ | 522.20 g/mol | -20°C or below | Not specified |

| MyBioSource | Not specified | Not specified | Not specified | Not specified |

Key Applications and Experimental Protocols

2'-amino-ATP is utilized in a range of molecular biology techniques, primarily due to the reactive primary amine group at the 2' position, which can be used for labeling and other modifications.

Nucleic Acid Labeling

The primary amino group on the 2' position of the ribose allows for the covalent attachment of various labels, such as fluorophores and biotin, post-incorporation into RNA. This is particularly useful for generating probes for microarray analysis, in situ hybridization, and other detection methods.

Experimental Protocol: Enzymatic Incorporation and Labeling of RNA

This protocol is a generalized procedure based on methods utilizing T7 RNA polymerase for the incorporation of modified nucleotides.

-

Transcription Reaction Setup:

-

Assemble a 20 µL transcription reaction containing:

-

1 µg of a DNA template with a T7 promoter.

-

2 µL of 10x T7 RNA Polymerase reaction buffer.

-

2 µL of a standard NTP mix (10 mM each of GTP, CTP, UTP).

-

2 µL of 10 mM ATP.

-

X µL of 10 mM 2'-amino-ATP (the amount can be varied to achieve the desired incorporation ratio).

-

2 µL of T7 RNA Polymerase.

-

Nuclease-free water to a final volume of 20 µL.

-

-

-

Incubation: Incubate the reaction at 37°C for 2 to 4 hours.

-

RNA Purification: Purify the resulting RNA using a standard method such as lithium chloride precipitation or a commercial RNA cleanup kit.

-

Post-transcriptional Labeling:

-

Resuspend the purified amino-modified RNA in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

-

Add an amine-reactive dye (e.g., an NHS-ester functionalized fluorophore) in a molar excess.

-

Incubate the reaction for 1-2 hours at room temperature in the dark.

-

-

Final Purification: Purify the labeled RNA from the unreacted dye using a gel filtration column or ethanol (B145695) precipitation.

Competitive Inhibition of ATP-dependent Enzymes

2'-amino-ATP can act as a competitive inhibitor for some ATP-dependent enzymes.[1] It binds to the ATP binding site but may not be efficiently utilized as a substrate, leading to inhibition of the enzyme's activity.

Experimental Protocol: Enzyme Inhibition Assay

This is a general protocol to assess the inhibitory effect of 2'-amino-ATP on an ATP-dependent kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the kinase and its substrate in an appropriate assay buffer.

-

Prepare serial dilutions of 2'-amino-ATP and a control of standard ATP.

-

-

Assay Setup:

-

In a microplate, add the kinase and its substrate to each well.

-

Add varying concentrations of 2'-amino-ATP to the experimental wells and corresponding concentrations of ATP to the control wells.

-

Initiate the reaction by adding a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit).

-

-

Incubation and Detection:

-

Incubate the plate at the optimal temperature for the enzyme.

-

Measure the signal (e.g., fluorescence, luminescence, or absorbance) at different time points.

-

-

Data Analysis:

-

Plot the enzyme activity against the concentration of 2'-amino-ATP.

-

Determine the inhibitory constant (Ki) by fitting the data to an appropriate enzyme inhibition model. MedchemExpress reports a Ki of 2.3 mM for 2'-amino-ATP as a weak competitive inhibitor of ATP.[1]

-

Conclusion

2'-amino-ATP is a valuable modified nucleotide for researchers in molecular biology and drug development. The availability from multiple commercial suppliers provides a range of options in terms of formulation and quantity. The data and protocols presented in this guide are intended to provide a solid foundation for the successful application of 2'-amino-ATP in various experimental contexts. It is always recommended to consult the specific product datasheets from the supplier for the most accurate and up-to-date information.

References

A Technical Guide to the Purity and Quality Specifications of 2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-NH2-ATP)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for 2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-NH2-ATP), a critical nucleotide analog used in various biochemical and pharmacological studies. This document outlines typical quality control parameters, detailed experimental methodologies for its synthesis, purification, and analysis, and explores its role in cellular signaling pathways.

Quality and Purity Specifications

The usability of this compound in research and drug development is critically dependent on its purity and quality. High-purity material is essential to ensure reproducible and reliable experimental outcomes. The following tables summarize the key quantitative specifications for high-quality this compound, compiled from various commercial and research sources.

Table 1: Physicochemical and Purity Specifications for this compound

| Parameter | Specification | Method of Analysis |

| Purity | ≥95% | High-Performance Liquid Chromatography (HPLC) |

| Form | Solution in water or lyophilized solid | Visual Inspection |

| Concentration (if solution) | Typically 10-100 mM | UV-Vis Spectroscopy |

| pH (if solution) | 7.0 - 8.0 | pH meter |

| Identity | Conforms to the structure of this compound | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

Table 2: Spectroscopic Properties

| Parameter | Value | Conditions |

| λmax | ~260 nm | pH 7.0 |

| Molar Extinction Coefficient (ε) | ~15,400 L·mol⁻¹·cm⁻¹ at λmax | pH 7.0 |

Synthesis and Purification Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield of the desired product. The general synthetic strategy involves the chemical modification of adenosine (B11128) to introduce the amino group at the 2' position of the ribose sugar, followed by phosphorylation to yield the triphosphate.

Synthesis of 2'-Amino-2'-deoxyadenosine (B84144)

A common route for the synthesis of 2'-amino-2'-deoxyadenosine involves the following key steps, adapted from protocols for similar 2'-modified nucleosides:

-

Protection of the 3' and 5' hydroxyl groups: The 3' and 5' hydroxyl groups of adenosine are typically protected using suitable protecting groups, such as silyl (B83357) ethers (e.g., TBDMS), to prevent their reaction in subsequent steps.

-

Activation of the 2'-hydroxyl group: The 2'-hydroxyl group is activated for nucleophilic substitution, often by conversion to a good leaving group, such as a tosylate or mesylate.

-

Azide (B81097) substitution: The activated 2' position is then reacted with an azide source, such as sodium azide, in a nucleophilic substitution reaction (SN2), leading to the formation of 2'-azido-2'-deoxyadenosine. This reaction proceeds with an inversion of stereochemistry.

-

Reduction of the azide group: The 2'-azido group is reduced to a 2'-amino group. A common and efficient method for this transformation is the Staudinger reaction, using a phosphine (B1218219) reagent like triphenylphosphine (B44618) followed by hydrolysis.

-

Deprotection: The protecting groups on the 3' and 5' hydroxyls are removed to yield 2'-amino-2'-deoxyadenosine.

Triphosphorylation of 2'-Amino-2'-deoxyadenosine

The final step is the phosphorylation of the 5'-hydroxyl group to form the triphosphate. A widely used and effective method is the one-pot, three-step Yoshikawa procedure or variations thereof:

-

Monophosphorylation: The 2'-amino-2'-deoxyadenosine is first monophosphorylated at the 5' position using a phosphorylating agent like phosphoryl chloride (POCl₃) in a suitable solvent such as trimethyl phosphate.

-

Conversion to the triphosphate: The resulting 5'-monophosphate is then reacted in situ with a pyrophosphate salt, such as tributylammonium (B8510715) pyrophosphate, to form the triphosphate.

-

Hydrolysis: The reaction mixture is then hydrolyzed to yield the final product, this compound.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and partially phosphorylated species. Anion-exchange chromatography is the most effective method for this purpose.

Protocol for Anion-Exchange Chromatography:

-

Column Resin: A weak anion-exchange resin, such as DEAE-Sephadex or DEAE-cellulose, is commonly used.

-

Equilibration: The column is equilibrated with a low-concentration buffer, for example, 20 mM triethylammonium (B8662869) bicarbonate (TEAB) at pH 7.5.

-

Sample Loading: The crude this compound solution is loaded onto the column.

-

Elution: The bound nucleotides are eluted using a linear gradient of increasing salt concentration, typically from 20 mM to 1 M TEAB. The different phosphorylated species (monophosphate, diphosphate, and triphosphate) will elute at different salt concentrations due to their increasing negative charge.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC and UV-Vis spectroscopy to identify those containing the pure this compound.

-

Desalting: The pooled fractions containing the pure product are desalted, often by lyophilization, to remove the volatile TEAB buffer.

Analytical Methods for Quality Control

A robust set of analytical methods is required to ensure the purity, identity, and quality of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound.

Protocol for Reversed-Phase HPLC (RP-HPLC):

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase A: 0.1 M triethylammonium acetate (B1210297) (TEAA) or a similar ion-pairing agent in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20-30 minutes is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 260 nm.

-

Purity Assessment: The purity is calculated based on the area percentage of the main peak corresponding to this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of this compound by determining its molecular weight. Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is typically employed. The observed mass should correspond to the calculated mass of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the identity and isomeric purity of this compound. ¹H, ¹³C, and ³¹P NMR spectra are all informative. The presence of the amino group at the 2' position will result in characteristic shifts in the signals of the ribose protons, which can be confirmed by 2D NMR techniques like COSY and HSQC. ³¹P NMR is used to confirm the presence of the triphosphate chain and to check for the presence of other phosphorylated species.

Biological Activity and Signaling Pathways

This compound is known to interact with purinergic receptors, a family of receptors that mediate a wide range of physiological responses to extracellular nucleotides. Specifically, it can act as an agonist at certain P2Y receptors, which are G protein-coupled receptors (GPCRs).

Activation of P2Y Receptors

Analogs of ATP, including those with modifications at the 2' position of the ribose, have been shown to be agonists at P2Y receptors. The binding of an agonist like this compound to a Gq-coupled P2Y receptor, such as the P2Y1 receptor, initiates a downstream signaling cascade.

P2Y1 Receptor Signaling Pathway

The activation of the P2Y1 receptor by an agonist leads to the activation of the Gq protein. The activated α-subunit of Gq, in turn, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration is a key signaling event that leads to various cellular responses, including smooth muscle contraction, platelet aggregation, and neurotransmission.

Experimental Workflows

A systematic workflow is essential for the quality control of this compound.

This comprehensive guide provides researchers, scientists, and drug development professionals with the essential technical information regarding the purity, quality, synthesis, analysis, and biological activity of this compound. Adherence to these specifications and methodologies is crucial for obtaining reliable and reproducible results in scientific investigations.

Handling and storage of 2'-amino-ATP solutions

An In-depth Technical Guide to the Handling and Storage of 2'-amino-ATP Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for handling, storing, and preparing 2'-aminoadenosine-5'-triphosphate (2'-amino-ATP) solutions to ensure their stability, purity, and performance in research and development applications. As a critical ATP analog, 2'-amino-ATP is utilized to investigate the substrate specificity of ATP-dependent enzymes like kinases and ATPases and to study nucleotide-dependent receptor interactions.[1] Maintaining its structural integrity is paramount for obtaining reliable and reproducible experimental results.

Physicochemical Properties and Stability

2'-amino-ATP is an adenosine (B11128) triphosphate analog with an amino group substitution at the 2-position of the adenine (B156593) ring.[1] This modification allows it to act as a competitive binder at the active sites of ATP-dependent enzymes.[1] Understanding its fundamental properties is key to its proper handling.

Table 1: Physicochemical Properties of 2'-amino-ATP

| Property | Value | Source |

|---|---|---|

| Synonyms | 2-Aminoadenosine-5'-Triphosphate, DAP-rTP, 2,6-Diaminopurine-ribose-5'-Triphosphate | [1][2] |

| Molecular Formula | C10H17N6O13P3 (free acid) | [2] |

| Molecular Weight | 522.20 g/mol (free acid) | [2] |

| Purity (Typical) | ≥ 95% (as assessed by HPLC) | [2] |

| Supplied Form | Typically a 100 mM - 110 mM solution in water | [2] |

| Appearance | Colorless to slightly yellow solution | [2] |

| pH of Solution | 7.5 ±0.5 | [2] |

| Spectroscopic Data | λmax: 279 nm, ε: 9.89 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) |[2] |

Chemical Stability

The stability of 2'-amino-ATP is primarily dictated by the susceptibility of its phosphoanhydride bonds to hydrolysis. This degradation process is analogous to that of ATP, proceeding through the sequential loss of phosphate (B84403) groups to form 2'-amino-ADP and subsequently 2'-amino-AMP. This hydrolysis can be accelerated by factors such as elevated temperatures and non-optimal pH conditions.[3]

Caption: Hydrolytic degradation of 2'-amino-ATP.

Recommended Handling and Storage Protocols

Proper handling and storage are critical to prevent chemical degradation and contamination. The following guidelines are based on best practices for sensitive biological reagents.

Lyophilized Solid

While typically supplied as a solution, if working with a lyophilized powder, extreme care must be taken to prevent moisture contamination, which can significantly decrease long-term stability.[4]

-

Equilibration: Before opening, allow the vial to warm to room temperature inside a desiccator. This prevents atmospheric moisture from condensing on the cold powder.[5]

-

Weighing: Weigh the desired amount quickly in a controlled-humidity environment if possible.

-

Inert Atmosphere: After dispensing, purge the vial with an inert gas like dry nitrogen or argon before resealing to minimize oxidation.[5]

Aqueous Solutions

Commercial 2'-amino-ATP is often supplied as a ready-to-use aqueous solution.[2] Adherence to proper storage conditions is essential to maximize its shelf life.

Table 2: Recommended Storage Conditions for 2'-amino-ATP Solutions

| Parameter | Recommendation | Rationale & Details |

|---|---|---|

| Long-Term Storage Temp. | -20°C | Standard for preserving the integrity of nucleotides. A shelf life of 12 months is expected at this temperature.[2][6] |

| Short-Term Storage Temp. | 4°C | Acceptable for solutions that will be used within a few days. |

| Shipping/Transient Temp. | Shipped on gel packs | Short-term exposure (up to one cumulative week) to ambient temperatures is generally acceptable.[2][6] |

| Freeze-Thaw Cycles | Avoid repeated cycles | Prepare single-use aliquots to prevent degradation caused by repeated temperature fluctuations.[4] Frost-free freezers should be avoided due to their automatic defrosting cycles.[4] |

| Container | Sterile, nuclease-free polypropylene (B1209903) tubes | Minimizes contamination and prevents adsorption of the nucleotide to the container walls. |

| Light Exposure | Store in the dark | Protect from bright light to prevent potential photodegradation.[4] |

Caption: Recommended workflow for handling 2'-amino-ATP solutions.

Experimental Protocols

Protocol for Solution Preparation from Lyophilized Solid

This protocol outlines the steps to prepare a 100 mM stock solution of 2'-amino-ATP from a solid form.

-

Calculate Required Mass: Determine the mass of 2'-amino-ATP powder needed for your desired volume and concentration (e.g., for 1 mL of a 100 mM solution, use the molecular weight from Table 1).

-

Equilibrate and Weigh: Following the procedure in Section 2.1, allow the vial to reach room temperature in a desiccator before opening and weighing the powder.

-

Dissolution: Add the powder to the appropriate volume of sterile, nuclease-free water or a biological buffer (e.g., 10 mM Tris-HCl, pH 7.5). Vortex gently until fully dissolved.

-

pH Adjustment: Check the pH of the solution using a calibrated pH meter. The pH of nucleotide solutions can be acidic. Adjust to a final pH of 7.5 using small additions of a dilute base solution (e.g., 0.1 M NaOH or KOH).

-

Sterilization: For long-term storage, sterile-filter the solution through a 0.22 µm syringe filter into a sterile container.

-

Aliquoting and Storage: Dispense the solution into single-use, sterile polypropylene tubes. Label clearly and store immediately at -20°C.

Protocol for Purity and Stability Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 2'-amino-ATP and monitoring its degradation over time.[2]

-

System Preparation:

-

HPLC System: A reverse-phase HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Detection: Set UV detector to 279 nm, the λmax for 2'-amino-ATP.[2]

-

-

Sample Preparation:

-

Dilute a small amount of the 2'-amino-ATP stock solution in Mobile Phase A to a final concentration of approximately 100 µM.

-

-

Chromatographic Run:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject 10-20 µL of the prepared sample.

-

Run a linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

-

Monitor the elution profile at 279 nm.

-

-

Data Analysis:

-

Identify the peaks corresponding to 2'-amino-ATP and its potential degradation products (2'-amino-ADP, 2'-amino-AMP).

-

Calculate the purity by integrating the peak area of 2'-amino-ATP as a percentage of the total area of all nucleotide-related peaks.

-

For stability studies, repeat the analysis at various time points and compare the peak area percentages.

-

Caption: Workflow for assessing 2'-amino-ATP purity via HPLC.

Application Context: Enzyme Interaction

2'-amino-ATP functions by competing with endogenous ATP for the binding site on an enzyme. Its successful application depends on using a high-purity, non-degraded solution to ensure that observed effects are due to the analog itself and not its hydrolysis products or other contaminants.

Caption: 2'-amino-ATP competes with ATP for enzyme binding.

By adhering to these guidelines for handling, storage, and quality control, researchers can ensure the integrity of their 2'-amino-ATP solutions, leading to more accurate and reliable data in the study of nucleotide signaling and cellular metabolism.

References

Methodological & Application

Application Notes: Enzymatic Synthesis of 2'-Amino-Modified RNA using T7 RNA Polymerase

References

- 1. 2' NH2 Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]

- 2. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in understanding oligonucleotide aptamers and their applications as therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. T7 RNA Polymerase Protocol [worldwide.promega.com]

- 5. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]

- 6. Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. trilinkbiotech.com [trilinkbiotech.com]

- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

Application Notes and Protocols for SELEX using 2'-amino-ATP for Aptamer Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systematic Evolution of Ligands by EXponential enrichment (SELEX) is a powerful in vitro selection process used to isolate nucleic acid aptamers with high affinity and specificity for a wide range of targets.[1][2] Aptamers, which are short, single-stranded DNA or RNA molecules, offer several advantages over traditional antibodies, including smaller size, ease of chemical synthesis and modification, low immunogenicity, and high stability.[3][4][5] The incorporation of modified nucleotides, such as 2'-amino-ATP, into the aptamer library can further enhance their properties, leading to aptamers with increased nuclease resistance and potentially improved binding affinities.[6] This document provides a detailed protocol and application notes for performing SELEX with a 2'-amino-ATP-modified RNA library to select for high-affinity aptamers.

The 2'-amino modification on the ribose sugar of ATP introduces a primary amine group. This modification can lead to aptamers with altered folding capabilities and the potential for additional interactions with the target molecule, thereby influencing binding affinity. Furthermore, the presence of the 2'-amino group can confer resistance to degradation by nucleases, a critical attribute for aptamers intended for in vivo diagnostic or therapeutic applications.

Key Experimental Protocols

Preparation of the 2'-Amino-ATP Modified RNA Library

The initial step in the SELEX process is the generation of a large and diverse library of RNA molecules. In this protocol, 2'-amino-ATP is incorporated during the in vitro transcription step.

Materials:

-

Single-stranded DNA (ssDNA) library with a central random region (typically 20-80 nucleotides) flanked by constant regions for primer annealing.

-

Forward and Reverse PCR primers.

-

Taq DNA Polymerase and dNTPs for dsDNA template generation.

-

T7 RNA Polymerase (or a mutant version known to efficiently incorporate modified nucleotides).

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP).

-

2'-Amino-2'-deoxyadenosine-5'-triphosphate (2'-amino-ATP).

-

DNase I.

-

Urea-Polyacrylamide Gel Electrophoresis (PAGE) supplies.

-

Elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA).

Protocol:

-

dsDNA Template Generation:

-

Synthesize a single-stranded DNA library. A typical library consists of a central random region of 20-80 nucleotides flanked by constant sequences for PCR primer annealing.

-

Perform a large-scale PCR to generate a double-stranded DNA (dsDNA) template from the initial ssDNA library. Standard PCR conditions can be used.[7][8][9]

-

Purify the dsDNA template using a PCR purification kit or gel electrophoresis.

-

-

In Vitro Transcription with 2'-Amino-ATP:

-

Set up the in vitro transcription reaction in a total volume of 20-100 µL.

-

Combine transcription buffer, DTT, the dsDNA template, GTP, CTP, UTP, and a mixture of ATP and 2'-amino-ATP. The ratio of modified to unmodified ATP may need to be optimized.

-

Initiate the reaction by adding T7 RNA Polymerase. T7 RNA polymerase is known to have a broad substrate tolerance, including the ability to incorporate nucleotides with modifications at the 2' position of the ribose.[10][11]

-

Incubate the reaction at 37°C for 2-4 hours.

-

Treat the reaction with DNase I to remove the DNA template.

-

Purify the resulting 2'-amino-ATP modified RNA library by Urea-PAGE.

-

Elute the RNA from the gel slice using an appropriate elution buffer and precipitate with ethanol.

-

Resuspend the purified RNA library in a suitable buffer (e.g., nuclease-free water or selection buffer).

-

The SELEX Cycle

The core of the SELEX process involves iterative rounds of selection, partitioning, and amplification.

Materials:

-

Purified 2'-amino-ATP modified RNA library.

-

Target molecule (e.g., protein, small molecule).

-

Selection buffer (buffer composition should be optimized for the target-aptamer interaction).

-

Partitioning matrix (e.g., nitrocellulose filter, magnetic beads coupled with the target).

-

Wash buffer.

-

Elution buffer.

-

Reverse Transcriptase (one that can read through 2'-amino modifications).

-

PCR primers.

-

Taq DNA Polymerase and dNTPs.

Protocol:

-

Selection:

-

Denature the RNA library by heating at 95°C for 3-5 minutes, followed by rapid cooling on ice to promote proper folding.

-

Incubate the folded RNA library with the target molecule in the selection buffer. Incubation times and temperatures will vary depending on the target.

-

-

Partitioning:

-

Separate the RNA-target complexes from the unbound RNA molecules. This can be achieved by various methods, such as nitrocellulose filter binding (for protein targets), or affinity chromatography using target-immobilized beads.

-

Wash the partitioning matrix with wash buffer to remove non-specifically bound RNA. The stringency of the washing steps (e.g., volume, duration, salt concentration) can be increased in later rounds of selection to favor the enrichment of high-affinity binders.

-

-

Elution:

-

Elute the bound RNA molecules from the target. Elution can be achieved by changing the buffer conditions (e.g., pH, salt concentration), using a denaturing agent, or by competitive elution with a known ligand.

-

-

Reverse Transcription:

-

Reverse transcribe the eluted RNA to complementary DNA (cDNA) using a reverse transcriptase that can accommodate 2'-modified RNA templates. Some reverse transcriptases have been shown to be capable of reading through modified nucleotides.[12][13][14][15]

-

The reverse transcription primer is complementary to the 3' constant region of the RNA.

-

-

PCR Amplification:

-

Iterative Rounds:

-

Repeat the SELEX cycle (steps 1-5) for multiple rounds (typically 8-15 rounds). The stringency of the selection and washing steps should be gradually increased to enrich for aptamers with the highest affinity and specificity.

-

Sequencing and Aptamer Characterization

After several rounds of selection, the enriched pool of aptamers is sequenced and individual candidates are characterized.

Protocol:

-

Cloning and Sequencing:

-

Clone the dsDNA from the final SELEX round into a suitable vector.

-

Sequence individual clones to identify unique aptamer sequences.

-

Alternatively, high-throughput sequencing (HTS) can be used to analyze the entire enriched pool, providing a more comprehensive view of the selected aptamer families.

-

-

Binding Affinity Determination:

-

Synthesize individual aptamer candidates (both 2'-amino-ATP modified and unmodified versions for comparison).

-

Determine the binding affinity (Kd) of each aptamer to the target using techniques such as electrophoretic mobility shift assay (EMSA), surface plasmon resonance (SPR), or fluorescence-based assays.

-

Data Presentation